molecular formula C46H68NO3PS B12298118 (R)-N-((S)-(3-(Benzyloxy)-2-(dicyclohexylphosphanyl)phenyl)(3,5-di-tert-butyl-4-methoxyphenyl)methyl)-N,2-dimethylpropane-2-sulfinamide

(R)-N-((S)-(3-(Benzyloxy)-2-(dicyclohexylphosphanyl)phenyl)(3,5-di-tert-butyl-4-methoxyphenyl)methyl)-N,2-dimethylpropane-2-sulfinamide

Cat. No.: B12298118
M. Wt: 746.1 g/mol
InChI Key: HEFQXJMZCYZWFX-OBAQYXHGSA-N
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Description

®-N-((S)-(3-(Benzyloxy)-2-(dicyclohexylphosphanyl)phenyl)(3,5-di-tert-butyl-4-methoxyphenyl)methyl)-N,2-dimethylpropane-2-sulfinamide is a complex organic compound known for its unique structural features and potential applications in various fields of scientific research. This compound is characterized by the presence of multiple functional groups, including benzyloxy, dicyclohexylphosphanyl, and tert-butyl groups, which contribute to its distinct chemical properties.

Preparation Methods

The synthesis of ®-N-((S)-(3-(Benzyloxy)-2-(dicyclohexylphosphanyl)phenyl)(3,5-di-tert-butyl-4-methoxyphenyl)methyl)-N,2-dimethylpropane-2-sulfinamide involves several steps, each requiring specific reaction conditions and reagents. The synthetic route typically begins with the preparation of the benzyloxy and dicyclohexylphosphanyl intermediates, followed by their coupling with the phenyl and tert-butyl groups. The final step involves the introduction of the sulfinamide moiety, which is achieved through a series of substitution and reduction reactions. Industrial production methods may involve optimization of these steps to enhance yield and purity.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The dicyclohexylphosphanyl group can be reduced to form phosphines.

    Substitution: The sulfinamide moiety can undergo nucleophilic substitution reactions to form different derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

®-N-((S)-(3-(Benzyloxy)-2-(dicyclohexylphosphanyl)phenyl)(3,5-di-tert-butyl-4-methoxyphenyl)methyl)-N,2-dimethylpropane-2-sulfinamide has several applications in scientific research:

    Chemistry: It is used as a ligand in catalytic reactions, particularly in asymmetric synthesis.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying enzyme mechanisms and protein-ligand interactions.

    Industry: Used in the development of advanced materials and organic electronic devices.

Mechanism of Action

The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxy and dicyclohexylphosphanyl groups play a crucial role in binding to these targets, while the sulfinamide moiety modulates the compound’s reactivity. The pathways involved may include inhibition or activation of enzymatic activity, leading to changes in cellular processes.

Comparison with Similar Compounds

Similar compounds include those with benzyloxy, dicyclohexylphosphanyl, and tert-butyl groups, such as:

  • ®-2,2’-Bis [bis (3,5-di-tert-butyl-4-methoxyphenyl)phosphino]-4,4’,6,6’-tetramethoxybiphenyl
  • (S)-2,2’-Bis [bis (3,5-di-tert-butyl-4-methoxyphenyl)phosphino]-4,4’,6,6’-tetramethoxybiphenyl

These compounds share similar structural features but differ in their specific functional groups and overall reactivity. The uniqueness of ®-N-((S)-(3-(Benzyloxy)-2-(dicyclohexylphosphanyl)phenyl)(3,5-di-tert-butyl-4-methoxyphenyl)methyl)-N,2-dimethylpropane-2-sulfinamide lies in its combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C46H68NO3PS

Molecular Weight

746.1 g/mol

IUPAC Name

N-[(S)-(3,5-ditert-butyl-4-methoxyphenyl)-(2-dicyclohexylphosphanyl-3-phenylmethoxyphenyl)methyl]-N,2-dimethylpropane-2-sulfinamide

InChI

InChI=1S/C46H68NO3PS/c1-44(2,3)38-30-34(31-39(42(38)49-11)45(4,5)6)41(47(10)52(48)46(7,8)9)37-28-21-29-40(50-32-33-22-15-12-16-23-33)43(37)51(35-24-17-13-18-25-35)36-26-19-14-20-27-36/h12,15-16,21-23,28-31,35-36,41H,13-14,17-20,24-27,32H2,1-11H3/t41-,52?/m0/s1

InChI Key

HEFQXJMZCYZWFX-OBAQYXHGSA-N

Isomeric SMILES

CC(C)(C)C1=CC(=CC(=C1OC)C(C)(C)C)[C@@H](C2=C(C(=CC=C2)OCC3=CC=CC=C3)P(C4CCCCC4)C5CCCCC5)N(C)S(=O)C(C)(C)C

Canonical SMILES

CC(C)(C)C1=CC(=CC(=C1OC)C(C)(C)C)C(C2=C(C(=CC=C2)OCC3=CC=CC=C3)P(C4CCCCC4)C5CCCCC5)N(C)S(=O)C(C)(C)C

Origin of Product

United States

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